molecular formula C14H21NO B6352904 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one CAS No. 676316-90-8

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one

Cat. No.: B6352904
CAS No.: 676316-90-8
M. Wt: 219.32 g/mol
InChI Key: SPARQPFHQXMJOR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, commonly referred to as diethylcathinone , is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other well-known stimulants, such as mephedrone, and exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for diethylcathinone is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 191.27 g/mol. Its structure features a diethylamino group attached to a propanone backbone, along with a para-methylphenyl substituent, which is critical for its biological activity.

Biological Activity Overview

Diethylcathinone has been studied for various biological activities, including:

  • Psychoactive Effects : Similar to other synthetic cathinones, diethylcathinone exhibits stimulant effects that can lead to increased energy, euphoria, and heightened alertness. These effects are primarily mediated through the inhibition of monoamine transporters, particularly dopamine and norepinephrine transporters.
  • Antioxidant Properties : Recent studies have indicated that certain derivatives of compounds with similar structures exhibit antioxidant activity. For instance, in SH-SY5Y neuronal cells, compounds similar to diethylcathinone showed the ability to reduce reactive oxygen species (ROS) levels and maintain glutathione (GSH) levels, suggesting potential neuroprotective effects .
  • Neurotoxicity : The safety profile of diethylcathinone is still under investigation. Some studies indicate that at higher concentrations, it may induce neurotoxicity, highlighting the need for careful dosage regulation in therapeutic contexts .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of diethylcathinone analogs in neuronal cell lines. The results demonstrated that specific concentrations (1.25 µM) significantly reduced ROS formation and increased GSH levels compared to untreated controls. The most effective compound showed an inhibition percentage of 27% for ROS formation .

Case Study 2: Psychoactive Properties

Research involving recreational users of synthetic cathinones indicated that diethylcathinone shares similar pharmacokinetic profiles with mephedrone, including linear dose-dependence in plasma concentration and elimination half-life. Users reported varying degrees of dependence and adverse effects, including anxiety and psychosis .

Comparative Biological Activity

The following table summarizes the biological activities of diethylcathinone compared to other synthetic cathinones:

Compound NamePsychoactive EffectsAntioxidant ActivityNeuroprotective PotentialToxicity Risk
DiethylcathinoneHighModerateYesModerate
MephedroneHighLowNoHigh
MDPVVery HighNoneNoVery High

Properties

IUPAC Name

2-(diethylamino)-1-(4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARQPFHQXMJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655742
Record name 4-Methyldiethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676316-90-8
Record name 4-Methyldiethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676316908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldiethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLDIETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDP547QFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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